![molecular formula C13H12N4O3 B2479541 N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide CAS No. 338753-59-6](/img/structure/B2479541.png)
N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide, also known as NBPC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Biomimetic Indicator for Alkylating Agents
"N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide", also known as 4-(4-Nitrobenzyl)pyridine (NBP), has been studied for its use as a colorimetric indicator for carcinogenic alkylating agents. Due to its reactivity similar to guanine in DNA, it serves as a DNA model. It's used in toxicological screening of pharmaceuticals, detection of chemical warfare agents, environmental hygiene, and mutagenicity testing of medicinal compounds. Challenges include its low water solubility and lack of reactive oxygen sites compared to DNA. Modified derivatives have been designed for improved performance in these assays (Provencher & Love, 2015).
Applications in Polymer and Materials Science
NBP derivatives, particularly those involving o-nitrobenzyl groups, are extensively used in polymer and materials science. These derivatives find applications in photodegradable hydrogels, side chain functionalization in copolymers, thin film patterning, self-assembled monolayers, photocleavable block copolymers, and bioconjugates. The increasing use of this chemical group in polymer chemistry underlines its importance in material science research (Zhao et al., 2012).
Detection of Alkylating Agents
NBP is used in detecting various alkylating agents, including carcinogens and mutagens, after chemical activation. This method enables the detection of compounds that become alkylating agents following oxidative metabolism, thereby playing a crucial role in identifying potential hazards in various substances (Archer & Eng, 1981).
Detection and Characterization in Biochemical Pharmacology
In biochemical pharmacology, NBP is utilized for investigating metabolic changes of certain compounds, such as those used in cancer treatment. It helps in understanding the alkylating properties of these compounds in different tissues and their potential effects on tumor growth (Raïkova et al., 1981).
Thin-Layer Chromatography Applications
NBP is used in thin-layer chromatography for the detection of trichothecenes, a group of mycotoxins. It specifically detects the 12,13-epoxide group of trichothecenes, making it a valuable tool in the analysis of these hazardous compounds (安藤 et al., 2008).
Solid State Sensor Applications
NBP derivatives have been integrated into polymeric silica materials, which change color upon exposure to dangerous alkylating agents like iodomethane vapor. This application transforms NBP assays into real-time solid-state sensors, eliminating the need for solvents or additional reagents, and can detect both gas- and solution-phase alkylating agents (Provencher & Love, 2015).
Eigenschaften
IUPAC Name |
N'-[(4-nitrophenyl)methoxy]pyridine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-13(11-5-7-15-8-6-11)16-20-9-10-1-3-12(4-2-10)17(18)19/h1-8H,9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZOUXFBHOOSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=C(C2=CC=NC=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C(/C2=CC=NC=C2)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2479458.png)
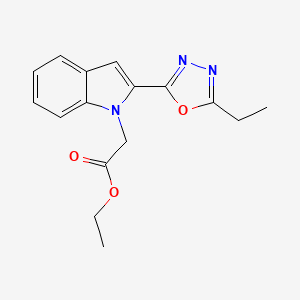
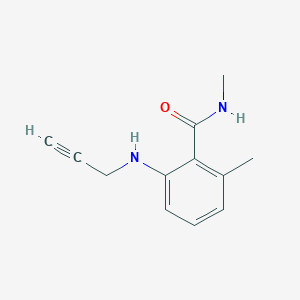
![N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide](/img/structure/B2479463.png)
![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)
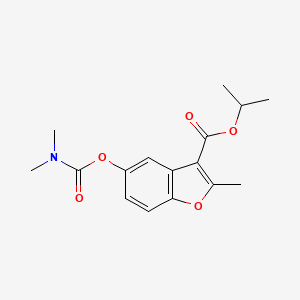
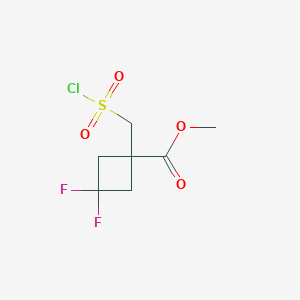
![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B2479470.png)
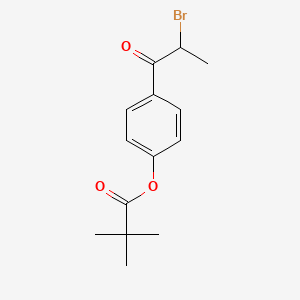
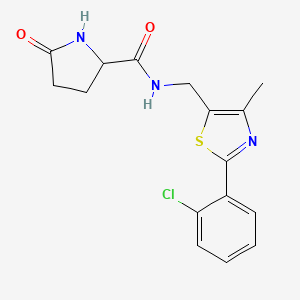
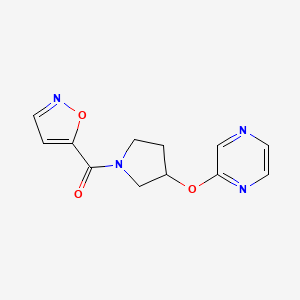
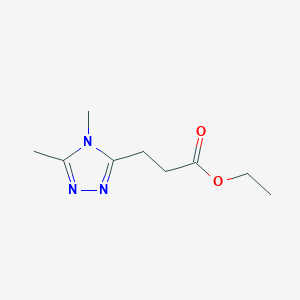
![N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2479480.png)
